molecular formula C10H10FN3O B1445086 [1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1338949-33-9

[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1445086
CAS RN: 1338949-33-9
M. Wt: 207.2 g/mol
InChI Key: RWLVWJMNRRWYSX-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as FMT, is an organic compound that has been studied for its potential applications in various scientific fields. FMT is a derivative of triazole, a class of organic molecules that contain three nitrogen atoms in a ring. It has been used in several research studies due to its unique chemical properties and its potential to be used as a catalyst in various chemical reactions. FMT has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Synthesis and Structural Analysis

This compound and its derivatives have been synthesized through various methods, highlighting their structural complexity and potential for diverse applications:

  • The synthesis of related triazole compounds via microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions demonstrates an efficient approach to obtaining structurally complex molecules for further scientific studies (Moreno-Fuquen et al., 2019).
  • Crystallographic studies of similar triazole derivatives reveal insights into their molecular conformations and intermolecular interactions, which are crucial for understanding their reactivity and potential applications in materials science (Gonzaga et al., 2016).

Catalytic Applications

The compound and its analogs have shown promise in catalysis, particularly in facilitating reactions under environmentally friendly conditions:

  • A tris(triazolyl)methanol-Cu(I) complex based on similar structures has been developed as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating the potential of such compounds in synthetic organic chemistry (Ozcubukcu et al., 2009).

Antimicrobial Activity

Derivatives of this compound have been investigated for their antimicrobial properties, offering insights into their potential use in developing new antimicrobial agents:

  • Novel benzofuran-based triazole derivatives have demonstrated significant antimicrobial activity against several human pathogenic bacteria, suggesting the utility of such compounds in medicinal chemistry (Sunitha et al., 2017).

properties

IUPAC Name

[1-(4-fluoro-3-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-7-4-9(2-3-10(7)11)14-5-8(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLVWJMNRRWYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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